Crotonic anhydride

概要

説明

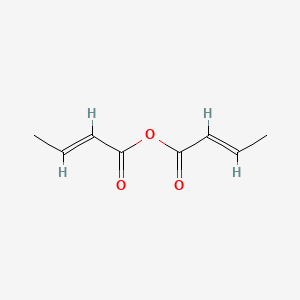

Crotonic anhydride is a chemical compound with the linear formula (CH3CH=CHCO)2O . It is predominantly trans in form and is a liquid at room temperature . The molecular weight of this compound is 154.16 .

Synthesis Analysis

A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria containing 60 and 30% of PHB, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .

Molecular Structure Analysis

The molecular formula of this compound is C8H10O3 . The average mass is 154.163 Da and the monoisotopic mass is 154.062988 Da .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with heterocyclic ketene aminals (HKAs) with methacrylic anhydride or this compound . This reaction is based on the regioselective N-acylation of HKAs .

Physical And Chemical Properties Analysis

This compound has a boiling point of 250 °C, a density of 1.04 g/cm3 at 20 °C, a flash point of 113 °C, an ignition temperature of 290 °C, and a vapor pressure of 1 hPa at 25 °C .

科学的研究の応用

Antidiabetic and Antilipidemic Properties

Trans-dehydrocrotonin, a diterpene from Croton cajucara, has been studied for its potential antidiabetic effects, such as reducing hyperglycemia and hypertriglyceridemia in rats (Silva et al., 2001).

Chemical Constituents and Biological Activities

Croton species are known for their diverse chemical constituents, including diterpenoids, which exhibit a range of biological activities like cytotoxic, anti-inflammatory, antifungal, and neurite outgrowth-promoting properties (Xu, Liu, & Liang, 2018).

Influence on Ionic Currents in Cells

Ent-kaurane diterpenoids from Croton tonkinensis have been found to affect ionic currents in endocrine and neuroendocrine cells, which could influence cellular activities (Kuo, Liu, Lo, & Wu, 2020).

Wood Modification and Bonding

Crotonic anhydride has been used to modify the strength of wood and bonded wood joints. This modification improves the bond quality between hydrophilic wood and hydrophobic monomers (Özmen & Çetin, 2002).

Gastrointestinal Effects

Croton oil, derived from Croton tiglium, influences gastrointestinal motility, mediated via the M3 muscarinic receptor and Ca2+ influx through L-type Ca2+ channels (Hu et al., 2010).

Pyrolysis Mechanism in Biopolymers

Anhydrides, including this compound, are identified as products in the pyrolysis of biopolymers like poly(3-hydroxybutyrate), indicating a complex degradation mechanism (Ariffin, Nishida, Shirai, & Hassan, 2009).

Dimensional Stabilization of Wood

This compound is used to stabilize the dimensions of pine sapwood, significantly enhancing its anti-shrink efficiency (Çetin & Ozmen, 2001).

Graft Polymerization on Wood

This compound facilitates graft polymerization on wood surfaces, leading to improved chemical bonding and potential for industrial applications (Hill & Çetin, 2000).

作用機序

Target of Action

Crotonic anhydride is a chemical compound that primarily targets enzymes involved in fatty acid synthesis . It is known to interact with the enzyme enoyl acyl carrier protein (ACP) reductase, which plays a crucial role in the reduction of unsaturated acyl-ACP to saturated derivatives .

Mode of Action

The interaction of this compound with its target enzyme, enoyl acyl carrier protein (ACP) reductase, results in the reduction of unsaturated acyl-ACP to saturated derivatives . This process involves the use of both TPNH and DPNH as electron donors for the reduction of the substrate .

Biochemical Pathways

This compound affects the fatty acid synthesis pathway . It is involved in the reduction of unsaturated acyl-ACP to saturated derivatives, a critical step in the synthesis of fatty acids . Additionally, it has been suggested that this compound may play a role in the synthesis of CoA esters, which are core intermediates in many metabolic processes .

Result of Action

The primary result of this compound’s action is the reduction of unsaturated acyl-ACP to saturated derivatives, a key step in fatty acid synthesis . This can have significant effects at the molecular and cellular level, potentially influencing the composition of cellular lipids and other downstream effects related to fatty acid metabolism.

Safety and Hazards

生化学分析

Biochemical Properties

It is known that crotonic acid, from which crotonic anhydride is derived, plays a role in fatty acid degradation

Cellular Effects

It is known that crotonic acid, the parent compound of this compound, can influence cell function

Molecular Mechanism

It is known that crotonic acid can undergo various transformations upon heating, exposure to acids, bases, UV radiation, or other reagents . These reactions may provide some insight into the potential molecular mechanisms of this compound, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the pyrolysis temperature significantly correlates with the product distribution of related compounds .

Metabolic Pathways

This compound may be involved in similar metabolic pathways as crotonic acid, which is known to be a metabolite during fatty acid degradation

特性

IUPAC Name |

[(E)-but-2-enoyl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDQSBNUHLBTD-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870710 | |

| Record name | Crotonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Crotonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246-248 °C @ 766 MM HG | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0397 @ 20 °C | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS RN |

623-68-7, 78957-07-0 | |

| Record name | Crotonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Crotonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butenoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N521PMQ949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72 °C | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

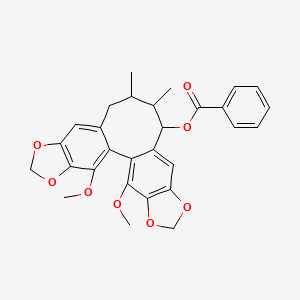

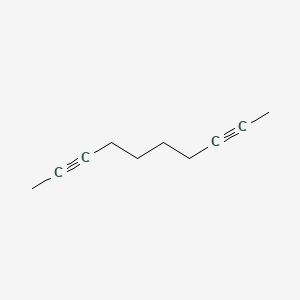

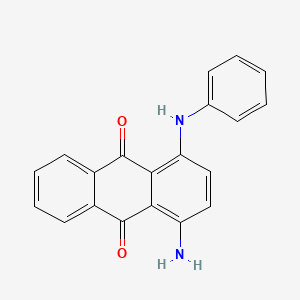

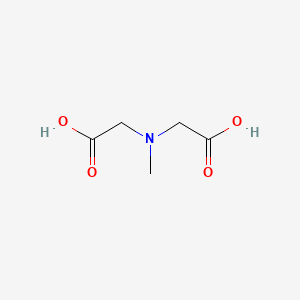

Feasible Synthetic Routes

Q & A

Q1: What is Crotonic Anhydride and what are its key structural features?

A1: this compound is an organic compound with the molecular formula (CH₃CH=CHCO)₂O. It is the anhydride of crotonic acid, a naturally occurring unsaturated carboxylic acid. Structurally, this compound features two crotonyl groups (CH₃CH=CHCO) linked by an oxygen atom. This symmetrical structure influences its reactivity and applications.

Q2: How does this compound interact with wood, and what are the implications?

A2: Research indicates that this compound reacts with wood components, specifically with Scots pine (Pinus sylvestris) and Corsican pine (Pinus nigra) [, ]. This reaction is significantly enhanced by the presence of pyridine, which likely acts as a catalyst and solvent []. The reaction modifies the wood's chemical composition and potentially its physical properties, opening possibilities for applications in wood modification and preservation.

Q3: What is known about the kinetics of this compound's reaction with wood?

A3: The initial reaction of this compound with Scots and Corsican pine exhibits pseudo-first-order kinetics []. This means the reaction rate is directly proportional to the concentration of this compound. The activation energies for this reaction have been determined for both wood species, providing insights into the energy barriers that need to be overcome for the reaction to proceed [].

Q4: Can the activation energy difference observed between Scots and Corsican pine be explained?

A4: While a difference of approximately 10 kJ mol-1 in activation energy was observed between the two wood species, the underlying reason for this difference remains unknown []. Further research exploring the specific chemical compositions of these wood species and their interactions with this compound could elucidate this discrepancy.

Q5: What is the significance of studying the activation energy of this reaction?

A5: Understanding the activation energy is crucial for designing efficient large-scale processes involving the reaction of this compound with wood []. This knowledge allows for optimizing reaction conditions, such as temperature and catalyst concentration, to achieve desired reaction rates and yields.

Q6: How is this compound employed in the synthesis of other compounds?

A6: this compound acts as a versatile reagent in various organic synthesis reactions:

- Esterification: It reacts with alcohols to form crotonic acid esters. For instance, it reacts with camptothecin and 9-nitrocamptothecin to yield corresponding esters studied for their anti-tumor activity [, ].

- Acylation: It reacts with amines to form N-crotonyl derivatives. This reaction is exemplified by the synthesis of crotamiton, a pharmaceutical compound, using 14C-labelled this compound [].

- Annulation: It reacts with heterocyclic ketene aminals to synthesize substituted bicyclic 2-pyridones []. This reaction highlights its utility in constructing complex heterocyclic systems with potential biological activities.

Q7: How does this compound contribute to the study of fatty acid biosynthesis?

A7: this compound is used in the preparation of crotonyl CoA, a substrate for Enoyl ACP Reductase (ER) []. This enzyme catalyzes the final reductive step in the de novo biosynthesis of fatty acids in plants. The availability of crotonyl CoA enabled the study of ER kinetics and the determination of its extinction coefficient for the first time [].

Q8: Beyond wood and biochemical applications, what other research areas involve this compound?

A8: this compound is investigated for its potential in material science and polymer chemistry:

- Photo-alignment of Liquid Crystals: It serves as a precursor for synthesizing photo-activators that improve the alignment properties of liquid crystals used in displays [, ].

- Hydrogel Synthesis: this compound is used in synthesizing a photochromic and pH-sensitive colorimetric hydrogel based on azobenzene []. This application demonstrates its potential in creating smart materials with tailored properties.

- Polymer Modification: It can be used to modify lignin, a complex polymer found in wood, by esterification []. Esterified lignin, in turn, can be blended with polylactic acid to enhance its mechanical properties [].

Q9: Are there any studies focusing on the polymerization of this compound itself?

A9: While not extensively discussed in the provided research, the cyclopolymerization of methacrylic this compound has been investigated []. This area could be of interest for developing novel polymers with unique properties derived from the this compound structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)

![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)